2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Catalog No.
S904613
CAS No.
1203498-92-3
M.F
C9H14ClNSi
M. Wt
199.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

CAS Number

1203498-92-3

Product Name

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

IUPAC Name

(2-chloro-5-methylpyridin-3-yl)-trimethylsilane

Molecular Formula

C9H14ClNSi

Molecular Weight

199.75 g/mol

InChI

InChI=1S/C9H14ClNSi/c1-7-5-8(12(2,3)4)9(10)11-6-7/h5-6H,1-4H3

InChI Key

RXWJBHXAWWUHQD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)Cl)[Si](C)(C)C

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[Si](C)(C)C

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C₉H₁₄ClNSi and a molecular weight of approximately 199.76 g/mol. It is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and a trimethylsilyl group. This compound is often used in organic synthesis due to its reactivity and ability to act as a nucleophile or electrophile in various

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, making it useful for synthesizing more complex molecules.
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the pyridine ring.
  • Cross-Coupling Reactions: It can engage in cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.

These reactions highlight its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The synthesis of 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine typically involves:

  • Starting Materials: The synthesis may begin with commercially available pyridine derivatives.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the pyridine ring.
  • Trimethylsilylation: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.

These steps can vary based on desired yield and purity, and modifications may be made to optimize the process .

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of functional materials due to its unique chemical properties.
  • Analytical Chemistry: Employed as a reagent for analytical applications, including chromatography.

Its versatility makes it valuable in both academic research and industrial applications.

Interaction studies involving 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine are essential for understanding its behavior in biological systems and its reactivity in chemical processes. These studies typically focus on:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins, enzymes, or nucleic acids.
  • Chemical Compatibility: Assessing how it interacts with other reagents in synthetic pathways to predict outcomes and optimize reactions.

Such studies are crucial for evaluating its potential use in drug development and other applications.

Several compounds share structural similarities with 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Chloro-5-methylpyridineChlorine at position 2Lacks silyl group; used in simpler syntheses
3-(Trimethylsilyl)pyridineTrimethylsilyl group at position 3Different reactivity profile
2-MethylpyridineMethyl group at position 2No halogen; simpler structure
4-Chloro-3-methylpyridineChlorine at position 4Different substitution pattern

These compounds illustrate variations that influence their reactivity and applications. The presence of both chlorine and trimethylsilyl groups in 2-Chloro-5-methyl-3-(trimethylsilyl)pyridine enhances its utility in synthetic pathways compared to its analogues.

Wikipedia

2-Chloro-5-methyl-3-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

Explore Compound Types